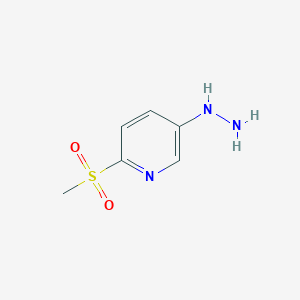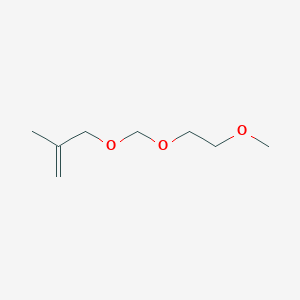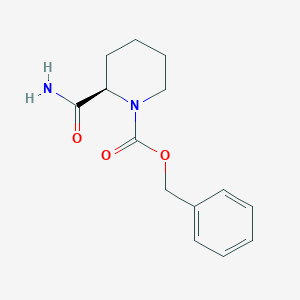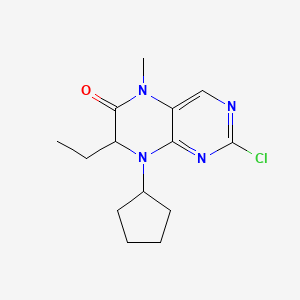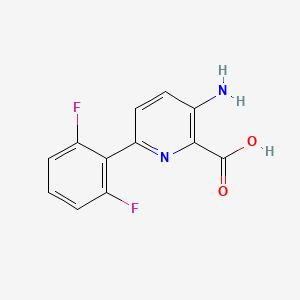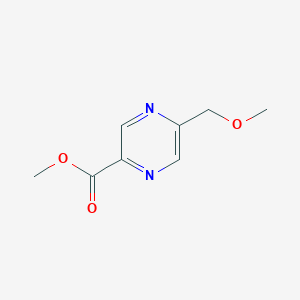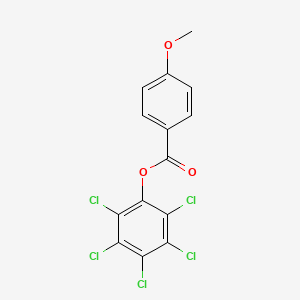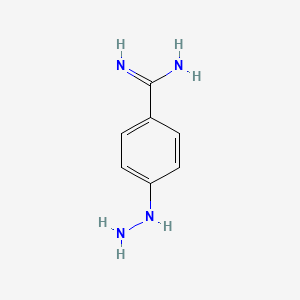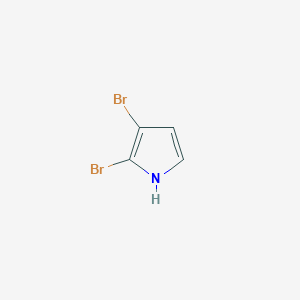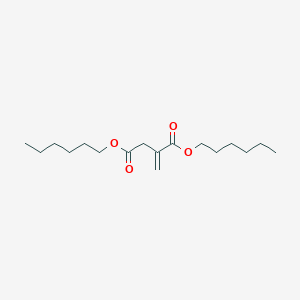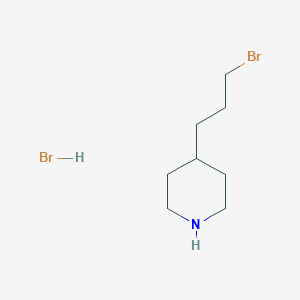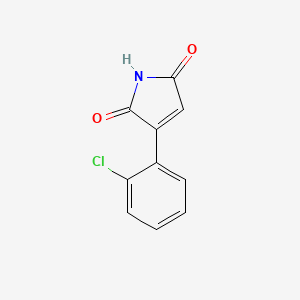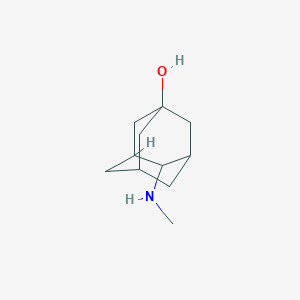
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including tert-butoxycarbonyl, hydroxy, phenyl, pyridinyl, and hydrazinecarboxylic acid ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate.
Formation of Hydroxy-Phenyl Intermediate: The intermediate undergoes a reaction with a hydroxy-phenyl compound to introduce the hydroxy and phenyl groups.
Coupling with Pyridinyl-Benzyl Hydrazine: The hydroxy-phenyl intermediate is then coupled with pyridinyl-benzyl hydrazine under appropriate conditions to form the desired hydrazinecarboxylic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The hydrazinecarboxylic acid ester can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its interactions with biological targets such as enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid methyl ester
- N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid ethyl ester
Uniqueness
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise interactions with molecular targets are required.
Properties
Molecular Formula |
C32H42N4O5 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
tert-butyl N-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39) |
InChI Key |
KYSDBVSJLBOZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8731094.png)
